Functional Inactivity vs. Active Peptide Inhibitors: A Defined Negative Control Profile
In a systematic SAR study of tissue kallikrein (beta-PPK) inhibitors derived from the kininogen sequence Ser³⁸⁶-Pro-Phe-Arg-Ser-Val-Gln³⁹², the dipeptide Ac-Pro-Phe-NH₂ exhibited no measurable inhibition, whereas the heptapeptide Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH₂ showed a Ki of 101 µM and the tripeptide Ac-Phe-Arg-Ser-NH₂ a Ki of 718 µM [1]. This functional null activity makes Ac-Pro-Phe-NH₂ a validated negative control, distinct from the longer active sequences.
| Evidence Dimension | Tissue kallikrein (beta-PPK) inhibitory activity (Ki) |
|---|---|
| Target Compound Data | No measurable inhibition (> highest tested concentration, Ki not determinable) |
| Comparator Or Baseline | Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH₂ (Ki = 101 µM) and Ac-Phe-Arg-Ser-NH₂ (Ki = 718 µM) |
| Quantified Difference | Target compound is inactive; comparators exhibit Ki values from 101 µM to 718 µM |
| Conditions | Chromogenic assay using beta-PPK enzyme and substrate analog inhibitors |
Why This Matters
This establishes a clear, quantitative functional differentiation for users requiring a sequence-specific inactive dipeptide for negative control experiments, a property not available from longer active homologs.
- [1] Deshpande, M. S., et al. (1992). Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392. Journal of Medicinal Chemistry, 35(17), 3094–3102. View Source
